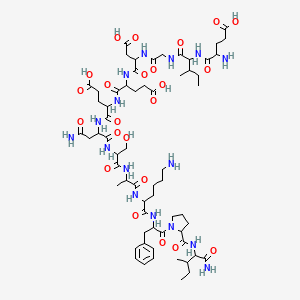
Human GLP-1-(7-36)-amide Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human GLP-1-(7-36)-amide Acetate, also known as glucagon-like peptide-1-(7-36)-amide acetate, is a biologically active peptide derived from the proglucagon gene. It plays a crucial role in glucose metabolism by enhancing insulin secretion in a glucose-dependent manner. This peptide is of significant interest in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control and promote weight loss.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Human GLP-1-(7-36)-amide Acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, followed by rigorous quality control measures to ensure consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Human GLP-1-(7-36)-amide Acetate primarily undergoes:
Hydrolysis: The peptide can be hydrolyzed by enzymes like dipeptidyl peptidase-4 (DPP-4), resulting in the formation of inactive metabolites.
Oxidation: Methionine residues within the peptide can undergo oxidation, affecting its stability and activity.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP-4 at physiological pH and temperature.
Oxidation: Exposure to oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products Formed:
Hydrolysis Products: GLP-1-(9-36)-amide, an inactive metabolite.
Oxidation Products: Oxidized methionine derivatives.
Applications De Recherche Scientifique
Human GLP-1-(7-36)-amide Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose homeostasis and insulin secretion.
Medicine: Explored as a therapeutic agent for type 2 diabetes mellitus and obesity. It is also used in the development of GLP-1 receptor agonists.
Industry: Utilized in the production of diagnostic kits and assays for measuring GLP-1 levels in biological samples.
Mécanisme D'action
Human GLP-1-(7-36)-amide Acetate exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor expressed on pancreatic beta cells. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting insulin secretion. Additionally, it inhibits glucagon release from alpha cells, slows gastric emptying, and reduces appetite, contributing to its therapeutic benefits in diabetes and obesity management .
Comparaison Avec Des Composés Similaires
Exendin-4: A GLP-1 receptor agonist with a longer half-life than Human GLP-1-(7-36)-amide Acetate.
Liraglutide: A synthetic GLP-1 analog used in the treatment of type 2 diabetes and obesity.
Semaglutide: Another GLP-1 analog with a longer duration of action and improved efficacy.
Uniqueness: this compound is unique due to its natural origin and physiological role in glucose metabolism. Unlike synthetic analogs, it is rapidly degraded by DPP-4, necessitating frequent administration or modification for therapeutic use .
Propriétés
Numéro CAS |
1119517-19-9 |
|---|---|
Formule moléculaire |
C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |
Séquence |
One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |
Synonymes |
Human GLP-1-(7-36)-amide Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)

